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molecular formula C12H14N2O B8322629 2-Methyl-6,7,8,9-tetrahydro-5H-[1,3]oxazolo[4,5-h][3]benzazepine

2-Methyl-6,7,8,9-tetrahydro-5H-[1,3]oxazolo[4,5-h][3]benzazepine

Cat. No. B8322629
M. Wt: 202.25 g/mol
InChI Key: KVMASZBPXJBDDL-UHFFFAOYSA-N
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Patent
US07989444B2

Procedure details

1,1-Dimethylethyl 2-methyl-5,6,8,9-tetrahydro-7H-[1,3]oxazolo[4,5-h][3]benzazepine-7-carboxylate (1.1 g) was exposed to trifluoroacetic acid (5 ml) in DCM (5 ml) for 90 min at 25° C. After elimination of volatiles under reduced pressure the residue was partitioned between aqueous Na2CO3 (2M) and DCM. The organic layer was collected and the aqueous phase extracted twice with DCM. The combined DCM layers were concentrated to give the title compound (0.84 g) as an off-white solid.
Name
1,1-Dimethylethyl 2-methyl-5,6,8,9-tetrahydro-7H-[1,3]oxazolo[4,5-h][3]benzazepine-7-carboxylate
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[C:21]([N:22]=1)=[CH:20][C:7]1[CH2:8][CH2:9][N:10](C(OC(C)(C)C)=O)[CH2:11][CH2:12][C:6]=1[CH:5]=2.FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:1][C:2]1[O:3][C:4]2[C:21]([N:22]=1)=[CH:20][C:7]1[CH2:8][CH2:9][NH:10][CH2:11][CH2:12][C:6]=1[CH:5]=2

Inputs

Step One
Name
1,1-Dimethylethyl 2-methyl-5,6,8,9-tetrahydro-7H-[1,3]oxazolo[4,5-h][3]benzazepine-7-carboxylate
Quantity
1.1 g
Type
reactant
Smiles
CC=1OC2=CC3=C(CCN(CC3)C(=O)OC(C)(C)C)C=C2N1
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After elimination of volatiles under reduced pressure the residue was partitioned between aqueous Na2CO3 (2M) and DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted twice with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The combined DCM layers were concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=CC3=C(CCNCC3)C=C2N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: CALCULATEDPERCENTYIELD 114.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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